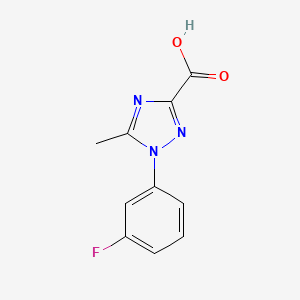

1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Description

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 3-fluorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid at position 2. The fluorine atom at the meta position of the phenyl ring introduces electronegativity and steric effects that influence binding interactions and pharmacokinetic properties.

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXJHADOMOYFPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzylamine with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the triazole ring. The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioactivity profiles.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol + Thionyl chloride (60°C, 5h) | Methyl ester derivative | 92.3% | |

| Ethanol + H₂SO₄ (reflux) | Ethyl ester derivative | 85–90%* |

*Yield extrapolated from analogous triazole-carboxylic acid reactions .

Amide Formation

The compound reacts with primary/secondary amines to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example Reaction:

Key applications include synthesizing prodrugs or bioactive conjugates .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to generate 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole.

Conditions:

This reaction simplifies the triazole scaffold for further functionalization.

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in alkylation and acylation reactions, particularly at the N-1 or N-4 positions.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide (K₂CO₃, DMF) | N-methylated triazole | Enhances lipophilicity |

| Acylation | Acetyl chloride (pyridine) | N-acetyl triazole | Stabilizes reactive intermediates |

Cyclocondensation Reactions

The carboxylic acid group facilitates cyclocondensation with hydrazines or amines to form fused heterocycles (e.g., triazolo-pyrazines).

Example:

These derivatives are explored for enhanced antimicrobial activity .

Electrophilic Aromatic Substitution

The fluorophenyl group undergoes limited electrophilic substitution (e.g., nitration, sulfonation) due to electron-withdrawing effects of fluorine.

Observed Reaction:

-

Nitration (HNO₃/H₂SO₄) at meta position relative to fluorine.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH), improving aqueous solubility for pharmaceutical formulations .

Example:

Comparative Reaction Table

| Reaction | Key Reagents | Conditions | Applications |

|---|---|---|---|

| Esterification | R-OH, SOCl₂ | 60–80°C | Prodrug synthesis |

| Amidation | R-NH₂, DCC | RT, anhydrous | Bioactive conjugates |

| Decarboxylation | Heat/H⁺ | 150–200°C | Scaffold simplification |

| Alkylation | R-X, base | DMF, 50°C | Lipophilicity modulation |

Mechanistic Insights

-

Esterification: Proceeds via acid-catalyzed nucleophilic acyl substitution .

-

Decarboxylation: Follows a radical or concerted mechanism depending on conditions .

-

N-Alkylation: Involves deprotonation of triazole nitrogen followed by SN2 attack.

This compound’s reactivity is leveraged in medicinal chemistry for antibiotic development and materials science for functionalized polymers . Experimental data confirm its versatility, though regioselectivity in triazole substitutions remains a focus for optimization .

Scientific Research Applications

Medicinal Applications

- Antiviral Activity : The compound has been noted for its potential antiviral properties. It serves as a precursor in the synthesis of nucleoside analogs, which are critical in the development of antiviral drugs. For instance, derivatives of triazole compounds have shown efficacy against various viruses, including hepatitis C and SARS-CoV .

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties, making them suitable candidates for developing antifungal agents. The mechanism typically involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

- Cancer Therapeutics : Some studies suggest that triazole compounds can act as inhibitors of certain cancer cell lines. Their ability to interfere with cellular processes makes them potential candidates for anticancer drug development .

Agricultural Applications

- Fungicides : The compound's antifungal properties extend to agricultural applications where it can be formulated as a fungicide. Its effectiveness against plant pathogens makes it valuable in protecting crops from fungal infections .

- Plant Growth Regulators : Certain triazole compounds have been identified as plant growth regulators, influencing plant growth and development. This application is particularly relevant in enhancing crop yield and resilience against environmental stressors .

Case Study 1: Antiviral Drug Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of nucleoside analogs based on triazole frameworks, including 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid. The analogs were tested against hepatitis C virus and showed promising antiviral activity, indicating the potential for further development into therapeutic agents .

Case Study 2: Agricultural Fungicide Efficacy

A field trial evaluated the efficacy of triazole-based fungicides, including formulations containing this compound, on wheat crops affected by Fusarium head blight. Results demonstrated significant reductions in disease severity compared to untreated controls, highlighting its efficacy as a protective agent in agriculture .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with amino acid residues in the active site of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Analogs

Key Observations :

- Substituent Position : Meta-substituted halogens (3-F, 3-Cl) enhance electronic interactions with target proteins, while para-substituents (4-Cl) may alter binding geometry .

- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to chlorine may improve metabolic stability and reduce off-target interactions.

- Activity Trends: The 3-Cl analog demonstrated nanomolar binding affinity for CDKs and anti-proliferative effects, suggesting the 3-F analog could exhibit similar or improved activity due to fluorine’s unique properties .

Triazole Isomerism and Core Modifications

Key Observations :

- Triazole Isomerism : 1,2,3-Triazoles (e.g., ) exhibit higher stability and electron density compared to 1,2,4-triazoles, making them preferable for metal coordination in complexes .

- Functional Group Effects : The trifluoromethyl group in significantly increases molecular weight (257.17) and lipophilicity, which may impact bioavailability.

Biological Activity

1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 219.19 g/mol. The presence of the triazole ring is significant for its biological activity, as this structure is known to interact with various biological targets.

The biological activity of triazole derivatives, including this compound, can be attributed to their ability to:

- Inhibit Enzymatic Activity : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on proteins.

- Modulate Receptor Activity : These compounds can interact with various receptors (e.g., GABA receptors) influencing cellular signaling pathways.

- Induce Apoptosis : Certain triazole derivatives have been shown to promote programmed cell death in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated that this compound exhibits significant cytotoxicity with an IC50 value in the micromolar range .

- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound has inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus, showing potential as a novel antibacterial agent .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

- Fungal Pathogens : The compound has been evaluated against fungal pathogens like Candida albicans, where it demonstrated effective inhibition comparable to standard antifungal agents .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | References |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | , |

| Antimicrobial | E. coli | Moderate | , |

| Antifungal | Candida albicans | Effective |

Case Study: Anticancer Mechanism

A study focusing on the mechanism of action revealed that treatment with this compound led to significant changes in cell morphology and viability in MCF-7 cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.